(4-Bromophenyl)(dimethyl)silanol
Overview
Description
(4-Bromophenyl)(dimethyl)silanol is an organosilicon compound with the molecular formula C8H11BrOSi. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is also bonded to two methyl groups and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of (4-bromophenyl)dimethylchlorosilane. The reaction typically proceeds as follows: [ \text{(4-Bromophenyl)dimethylchlorosilane} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled conditions to ensure complete hydrolysis and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrolysis processes using specialized equipment to handle the reactants and products efficiently. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Silanones and other oxidized silicon compounds.
Reduction: (4-Phenyl)(dimethyl)silanol.
Substitution: Various substituted phenylsilanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(dimethyl)silanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty silicones and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(dimethyl)silanol exerts its effects depends on the specific reaction or application. In general, the silicon atom can form strong bonds with oxygen, carbon, and other elements, allowing for diverse chemical transformations. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the bromophenyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
(4-Bromophenyl)trimethylsilane: Similar but with three methyl groups instead of two and no hydroxyl group.
Uniqueness
(4-Bromophenyl)(dimethyl)silanol is unique due to the presence of both a bromophenyl group and a hydroxyl group attached to the silicon atom
Properties
IUPAC Name |
(4-bromophenyl)-hydroxy-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWBWPVZJWOBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30775517 | |
Record name | (4-Bromophenyl)(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30775517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18246-02-1 | |
Record name | (4-Bromophenyl)(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30775517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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